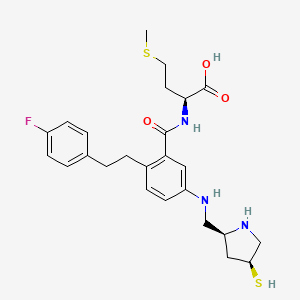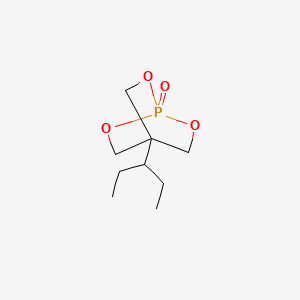
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide is a chemical compound with the molecular formula C9H17O4P and a molecular weight of 220.2026 g/mol . This compound is known for its unique structure, which includes a bicyclic framework with phosphorus and oxygen atoms.
Preparation Methods
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide involves several steps. One common method includes the reaction of a suitable phosphine oxide precursor with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing products.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Scientific Research Applications
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide include other phosphabicyclo compounds with different substituents. These compounds share a similar bicyclic framework but differ in their alkyl or aryl groups. The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
82515-36-4 |
|---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-pentan-3-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C9H17O4P/c1-3-8(4-2)9-5-11-14(10,12-6-9)13-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
DTTKDIQXJSMAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C12COP(=O)(OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


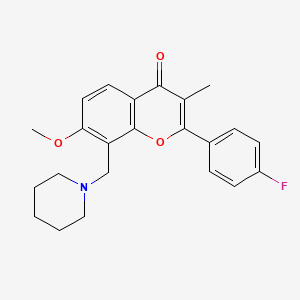


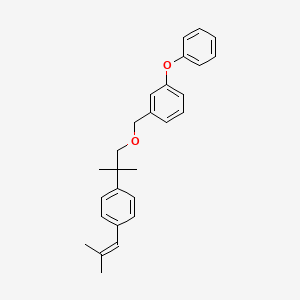
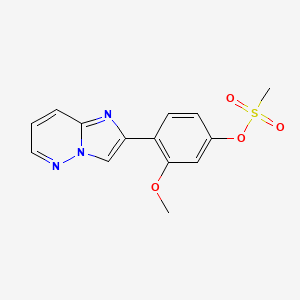

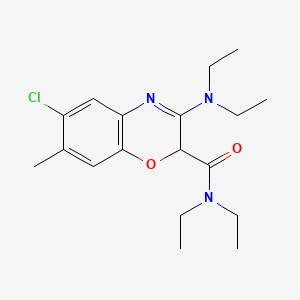
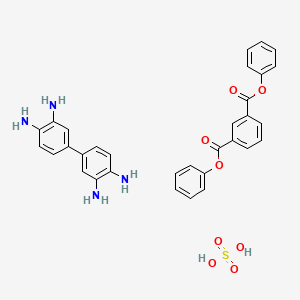
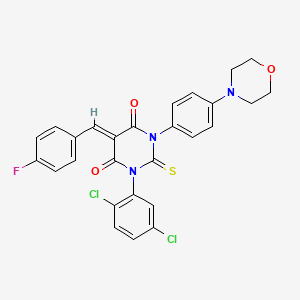
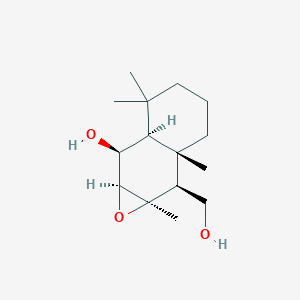
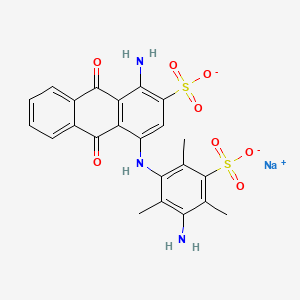
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

